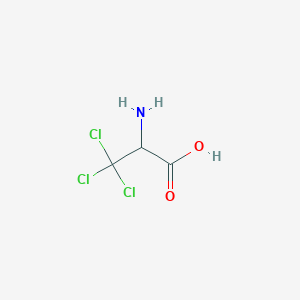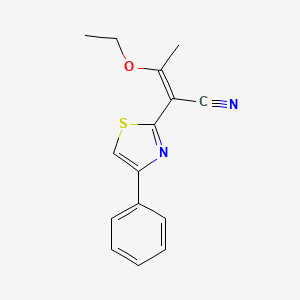amine](/img/structure/B13290985.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](1,2,3-thiadiazol-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2,2-dimethylpropylamine: is an organic compound that features a unique combination of a dimethylamino group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with a suitable thiadiazole precursor. One common method involves the use of 1,2,3-thiadiazole-4-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-(dimethylamino)-2,2-dimethylpropylamine under basic conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds with active site residues, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 3-(Dimethylamino)-2,2-dimethylpropylamine
- 3-(Dimethylamino)-2,2-dimethylpropylamine
- 3-(Dimethylamino)-2,2-dimethylpropylamine
Uniqueness: The unique combination of the dimethylamino group and the 1,2,3-thiadiazole ring in 3-(Dimethylamino)-2,2-dimethylpropylamine imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C10H20N4S |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(thiadiazol-4-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4S/c1-10(2,8-14(3)4)7-11-5-9-6-15-13-12-9/h6,11H,5,7-8H2,1-4H3 |
InChI Key |
RUARFUTXQXGPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CSN=N1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)


![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide](/img/structure/B13290916.png)

![2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13290930.png)

amine](/img/structure/B13290937.png)
![3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid hydrochloride](/img/structure/B13290941.png)




